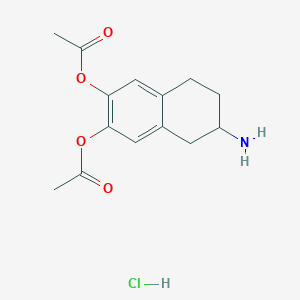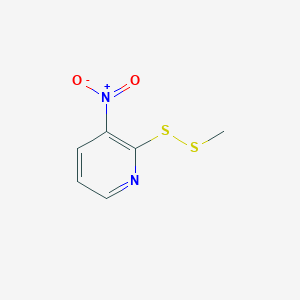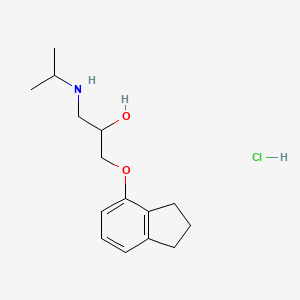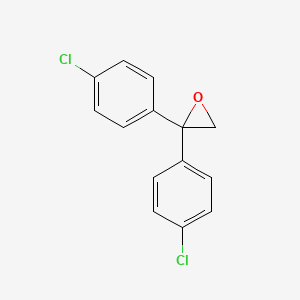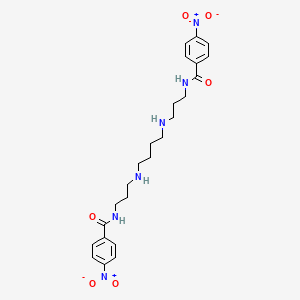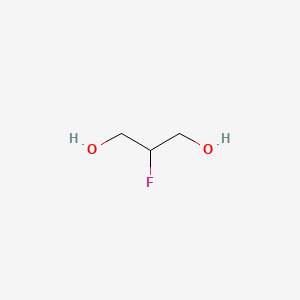
2-Fluoro-1,3-propanediol
Overview
Description
2-Fluoro-1,3-propanediol is a chemical compound with the molecular formula C3H7FO2 . It has an average mass of 94.085 Da and a monoisotopic mass of 94.043007 Da .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A competition between the terminal fluorine and hydroxyl groups by the central hydroxyl group as a hydrogen bond donor in 3-fluoro-1,2-propanediol dictates the conformational isomerism of this compound .Molecular Structure Analysis
The most stable conformer of this compound exhibits an all-gauche conformation with a small stabilizing contribution from the nF →σ *OH interaction . The preferred orientation of the OH and F substituents was confirmed from the chemical shifts and coupling constants of the diastereotopic hydrogens .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The compound’s conformational isomerism is dictated by a competition between the terminal fluorine and hydroxyl groups by the central hydroxyl group as a hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.422 (lit.), a boiling point of 102-103°C/13mmHg (lit.), and a density of 1.1g/mL at 25°C (lit.) .Scientific Research Applications
Genetically Engineered Strains for 1,3-Propanediol Production
Research has explored the biosynthesis of 1,3-propanediol, a chemical widely used in various industries, through genetically engineered microorganisms. These strains are developed to overcome production bottlenecks of natural microorganisms and achieve higher yields (Yang et al., 2018).
Catalytic Hydrogenolysis of Glycerol
The hydrogenolysis of glycerol into 1,3-propanediol is a significant synthesis route, with research focusing on the development of catalysts for efficient production. Transition and noble metal catalysts have been explored for their potential in synthesizing 1,3-propanediol (Wang, Zhou, & Guo, 2015).
Catalysts for Glycerol Hydrogenolysis
The production of 1,3-propanediol from glycerol using heterogeneous catalysts is studied as an economically viable alternative to genetic modification methods. The review emphasizes the influence of acid and metallic phases on catalyst activity and selectivity (Ruy et al., 2020).
Platinum-Based Catalyst Systems
Research on Pt/WOx/Al2O3 catalytic systems has shown promising results in selectively converting glycerol to 1,3-propanediol. Optimizing these catalyst systems can significantly improve selectivity and yield (García-Fernández et al., 2015).
Pt-Supported Catalysts for Hydrogenolysis
The use of platinum supported on mordenite zeolite has been studied for vapor phase hydrogenolysis of glycerol, showing high selectivity and conversion rates (Priya et al., 2016).
Eco-Friendly Synthesis of Chloro-Propanediol
An eco-friendly method for synthesizing 3-Chloro-1,2-propanediol, an important building block in organic synthesis, has been developed. This method avoids the use of solvents and harsh conditions, yielding nearly quantitative results (da Silveira Pinto et al., 2016).
Microbial Engineering for 1,3-Propanediol Production
The engineering of Klebsiella pneumoniae for improved production of 1,3-propanediol is a focus area. This involves optimizing co-substrate transport systems and NADH regeneration for higher yields (Wang et al., 2016).
Progress in Selective Hydrogenolysis of Glycerol
Recent research has overviewed the catalytic hydrogenolysis of glycerol to 1,3-propanediol, emphasizing the challenge of achieving high selectivity due to the thermodynamic stability and steric hindrance (Chen et al., 2020).
Recovery of 1,3-Propanediol by Liquid-Liquid Extraction
Innovative extraction methods for recovering 1,3-propanediol from fermentation broth have been developed, demonstrating high recovery yields and partition coefficients (Wischral et al., 2017).
Microbial Cell Factory for 1,3-Propanediol
Developing a microbial cell factory using Klebsiella pneumoniae for the production of 1,3-propanediol from glucose has shown promising results. This approach is considered more economical and efficient (Lama, Seol, & Park, 2020).
Bioconversion of Glycerol to 1,3-Propanediol
Advances in the bioconversion of glycerol into 1,3-propanediol, including strain improvement and fermentation process optimization, are key research areas. This process is notable for its environmental friendliness and sustainability (Sun et al., 2018).
Electrochemical Conversion of Glycerol to 1,3-Propanediol
Exploring the electrochemical conversion of glycerol to 1,3-propanediol presents a green alternative to traditional methods. This approach has shown selective conversion with potential for linking biodiesel production and the chlor-alkali industry (James et al., 2018).
WOx-Promoted Catalysts for Hydrogenolysis
WOx-promoted Pt/Al2O3 catalysts have been studied for their role in glycerol hydrogenolysis to 1,3-propanediol. The concentration of Bronsted acid sites and the interaction between Pt and WOx are crucial for high yields (Zhu et al., 2015).
Immobilized Technology for 1,3-Propanediol Production
Advancements in immobilized technology for the production of 1,3-propanediol highlight its potential in various industrial applications. This approach focuses on the efficiency of fermentation-produced 1,3-propanediol (Gao et al., 2021).
Synthesis of Fluoro-Nitrato Energetic Plasticizer
A novel synthesis method for a fluoro-nitrato energetic plasticizer, compatible with known binders, has been developed. This method demonstrates improved energetic and mechanical properties (Keerthi et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-fluoropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIQTMVDEWDMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963362 | |
| Record name | 2-Fluoropropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
453-09-8, 453-16-7 | |
| Record name | 2-Fluoro-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Deoxy-2-fluoroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoropropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



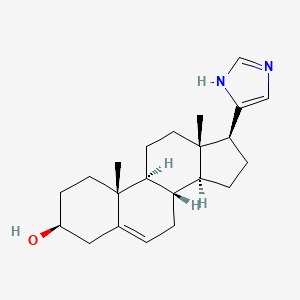
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)

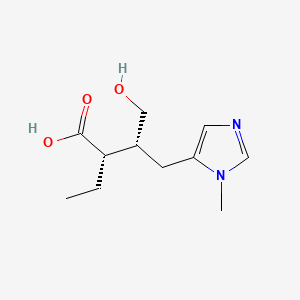
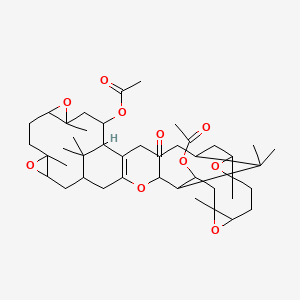

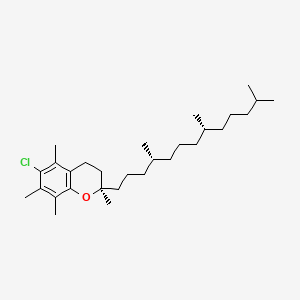
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
